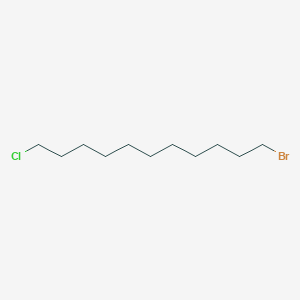

Br(CH2)11Cl

Description

Br(CH₂)₁₁Cl, or 1-bromo-11-chloroundecane, is a long-chain aliphatic alkyl halide with bromine and chlorine atoms at opposite ends of an 11-carbon chain. They are often used as intermediates in organic synthesis, surfactants, or precursors for functionalized polymers .

Key inferred properties:

- Molecular weight: ~249.6 g/mol (calculated based on C₁₁H₂₂BrCl).

- Log P (octanol/water partition coefficient): Estimated to be ~5–7 (high hydrophobicity due to the long alkyl chain).

- Synthesis: Likely prepared via nucleophilic substitution (e.g., bromination of 11-chloroundecanol or chlorination of 1-bromoundecane) or palladium-catalyzed cross-coupling reactions, as seen in analogous syntheses .

Properties

Molecular Formula |

C11H22BrCl |

|---|---|

Molecular Weight |

269.65 g/mol |

IUPAC Name |

1-bromo-11-chloroundecane |

InChI |

InChI=1S/C11H22BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |

InChI Key |

OCLLKSXVNIXXHE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCl)CCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Free Radical Halogenation: One common method to prepare 1-bromododecane-12-chloride involves the free radical halogenation of dodecane.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1,12-dibromododecane with a chloride ion source, such as sodium chloride (NaCl), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 1-bromododecane-12-chloride often involves large-scale halogenation processes, where dodecane is reacted with bromine and chlorine under controlled conditions to ensure selective substitution at the terminal positions .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: 1-bromododecane-12-chloride can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).

Elimination Reactions: This compound can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) in solvents like ethanol or DMSO.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).

Major Products

Substitution: Alcohols, amines, or other substituted alkanes depending on the nucleophile used.

Elimination: Alkenes such as dodecene.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-bromododecane-12-chloride in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination . The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Br(CH₂)₁₁Cl and Structurally Related Alkyl Halides

Notes: <sup>a</sup> Log P values sourced from XLOGP3 or DIPPR databases . <sup>b</sup> Solubility data from ESOL predictions or experimental measurements. <sup>c</sup> Example of an aromatic bromochloride with distinct applications due to its boronic acid functional group.

Key Findings:

Hydrophobicity : Br(CH₂)₁₁Cl is less hydrophobic than 1-chlorotetradecane (log P ~7.2) but more hydrophobic than aromatic bromochlorides like C₆H₅BBrClO₂ (log P 2.15). This trend reflects the influence of chain length versus aromatic rings on solubility .

Synthetic Utility: Unlike aromatic analogs (e.g., C₆H₅BBrClO₂), Br(CH₂)₁₁Cl lacks polar functional groups, limiting its use in cross-coupling reactions but making it suitable for creating nonpolar polymers or surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.